molecular formula C7H11BrN2O B2873331 4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856061-17-0

4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2873331
CAS No.: 1856061-17-0
M. Wt: 219.082
InChI Key: BTBFPLMVAIAAHA-UHFFFAOYSA-N
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Description

4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the bromination of 1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The ethoxymethyl group can be introduced through alkylation using ethyl chloroformate in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Alkylation and Acylation: The nitrogen atoms in the pyrazole ring can be alkylated or acylated to form new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Formation of 4-amino-5-(ethoxymethyl)-1-methyl-1H-pyrazole.

    Oxidation Products: Formation of pyrazole N-oxides.

    Reduction Products: Formation of reduced pyrazole derivatives.

Scientific Research Applications

4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The ethoxymethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(trifluoromethyl)-1-methyl-1H-pyrazole
  • 4-bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole
  • 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole

Uniqueness

4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

IUPAC Name

4-bromo-5-(ethoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-11-5-7-6(8)4-9-10(7)2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFPLMVAIAAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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